molecular formula C15H21N3O2 B2826154 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide CAS No. 2415564-70-2

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide

Cat. No.: B2826154
CAS No.: 2415564-70-2
M. Wt: 275.352
InChI Key: ZBMJHMBPOFLPJK-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an azetidine ring, and an oxane ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17(15(19)12-5-8-20-9-6-12)13-10-18(11-13)14-4-2-3-7-16-14/h2-4,7,12-13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMJHMBPOFLPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . This reaction is often carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is often due to the presence of the carboxamide moiety, which can interact with the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

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